(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride

Chiral building block Enantioselective synthesis Stereochemical fidelity

(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride (CAS 2378490-12-9) is a chiral, disubstituted piperidine derivative belonging to the cyclohexylpiperidine-2-carboxylic acid class. The compound bears a cyclohexyl substituent at the 5-position and a carboxylic acid at the 2-position on a saturated piperidine ring, with defined (2S,5R) absolute stereochemistry at both chiral centres.

Molecular Formula C12H22ClNO2
Molecular Weight 247.76
CAS No. 2378490-12-9
Cat. No. B2989239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride
CAS2378490-12-9
Molecular FormulaC12H22ClNO2
Molecular Weight247.76
Structural Identifiers
SMILESC1CCC(CC1)C2CCC(NC2)C(=O)O.Cl
InChIInChI=1S/C12H21NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h9-11,13H,1-8H2,(H,14,15);1H/t10-,11-;/m0./s1
InChIKeyDJKSQPFELZPELT-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride – Procurement-Grade Structural and Physicochemical Baseline


(2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride (CAS 2378490-12-9) is a chiral, disubstituted piperidine derivative belonging to the cyclohexylpiperidine-2-carboxylic acid class [1]. The compound bears a cyclohexyl substituent at the 5-position and a carboxylic acid at the 2-position on a saturated piperidine ring, with defined (2S,5R) absolute stereochemistry at both chiral centres. Supplied as the hydrochloride salt (molecular formula C₁₂H₂₂ClNO₂, MW 247.76 g/mol), it exhibits a computed logP of −0.16, a topological polar surface area (TPSA) of 49.3 Ų, and a high fraction of sp³-hybridised carbons (Fsp³ = 0.916) [1][2]. These properties place it at the intersection of fragment-like physicochemical space and chiral building-block utility for medicinal chemistry and enantioselective synthesis campaigns.

Why Generic Substitution Fails for (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride


Substituting this compound with an apparent 'equivalent'—such as the racemate sold under the same CAS number, a positional isomer, or the free-base form—introduces uncontrolled variables that can alter reaction diastereoselectivity, physicochemical handling properties, and downstream biological readout. The (2S,5R) configuration defines two explicit stereocentres (PubChem Defined Atom Stereocenter Count = 2 [1]); the racemate (CAS 2378490-12-9 as listed by several vendors) carries zero defined stereocentres and delivers a 1:1 mixture of enantiomers that can produce divergent pharmacokinetic or target-engagement profiles in chiral environments [1]. Positional isomers such as 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride (CAS 2408962-71-8) differ measurably in lipophilicity (ΔlogP = 0.08 units [2][3]), while the free base (CAS 2137516-47-1) lacks the aqueous solubility enhancement conferred by the hydrochloride counterion [4]. The quantitative consequences of these differences are detailed below.

Product-Specific Quantitative Differentiation Evidence for (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride


Defined Absolute Stereochemistry vs. Racemate: Stereocenter Count Comparison

The target compound possesses two fully defined atom stereocentres with absolute configuration (2S,5R), as confirmed by the PubChem computed descriptor 'Defined Atom Stereocenter Count = 2' and 'Undefined Atom Stereocenter Count = 0' [1]. In contrast, the racemic mixture rac-(2R,5S)-5-cyclohexylpiperidine-2-carboxylic acid hydrochloride, which shares the identical CAS number (2378490-12-9) across multiple vendor catalogues, carries zero defined atom stereocentres and two undefined atom stereocentres [2]. This distinction is critical because single-enantiomer versus racemate starting materials can yield divergent diastereomeric ratios in downstream chiral syntheses and can produce enantiomer-dependent differences in receptor binding, as established within the cyclohexylpiperidine class at the melanocortin-4 receptor (MC4R), where stereochemistry governs both binding affinity and functional selectivity [3].

Chiral building block Enantioselective synthesis Stereochemical fidelity

Lipophilicity Differentiation: 5-Cyclohexyl vs. 4-Cyclohexyl Positional Isomer

The position of cyclohexyl substitution on the piperidine ring measurably alters computed lipophilicity. The target compound (5-cyclohexyl substitution) exhibits a computed logP of −0.16 [1], whereas the 4-cyclohexyl positional isomer (4-cyclohexylpiperidine-2-carboxylic acid hydrochloride, CAS 2408962-71-8) yields a computed logP of −0.24 under identical calculation conditions [2]. This ΔlogP of +0.08 units indicates that the 5-substituted isomer is modestly but systematically more lipophilic than the 4-substituted congener. The difference arises from the distinct spatial orientation of the cyclohexyl group relative to the carboxylic acid and ring nitrogen, which affects intramolecular hydrogen-bonding geometry and solvation energetics [3].

Lipophilicity Positional isomer logP comparison Membrane permeability

Hydrochloride Salt vs. Free Base: Molecular Weight and Solubility Advantage

The hydrochloride salt of (2S,5R)-5-cyclohexylpiperidine-2-carboxylic acid (MW 247.76 g/mol [1]) offers a well-established solubility advantage over the corresponding free base 5-cyclohexyl-2-piperidinecarboxylic acid (CAS 2137516-47-1, MW 211.3 g/mol ). The salt form is specifically noted to enhance solubility in water and polar solvents [2]. The molecular weight difference of 36.46 g/mol corresponds to one equivalent of HCl, confirming stoichiometric salt formation. The hydrochloride form also carries a defined GHS hazard classification (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 [1]), which provides a clear regulatory handling framework compared with the less-characterised free base.

Salt form Aqueous solubility Formulation Handling

Cyclohexylpiperidine Scaffold: MC4 Receptor Pharmacophore vs. Unsubstituted Piperidine-2-carboxylic Acid

The cyclohexylpiperidine scaffold to which the target compound belongs is a validated privileged structure for the melanocortin-4 receptor (MC4R). In a systematic SAR study, cyclohexylpiperidine-derived antagonists bearing an amide side chain achieved nanomolar MC4R binding affinity; compound 14t displayed a Ki of 4.2 nM at MC4R with 260-fold selectivity over MC3R (Ki = 1100 nM) [1][2]. By contrast, unsubstituted piperidine-2-carboxylic acid (pipecolic acid) lacks the cyclohexyl pharmacophoric element and exhibits negligible MC4R affinity. Although the target compound itself is the unelaborated carboxylic acid intermediate rather than the final amide-bearing antagonist, its 5-cyclohexyl substitution pattern provides the geometrically pre-organised scaffold that, upon further derivatisation, yields the high-affinity MC4R pharmacophore [3].

MC4 receptor Melanocortin Pharmacophore Binding affinity

Conformational Restraint: Cyclohexyl vs. Hydroxyl Substituent at the 5-Position

Replacing the 5-cyclohexyl group with a 5-hydroxyl substituent—as in (2S,5R)-5-hydroxypipecolic acid hydrochloride (CAS 824943-40-0), a naturally occurring imino acid found in Leucaena leucocephala and Morus alba [1]—dramatically alters the conformational and physicochemical profile. The cyclohexyl substituent contributes substantial steric bulk and conformational restraint through its chair conformation, which restricts rotational freedom around the C5–cyclohexyl bond and pre-organises the piperidine ring geometry [2]. The target compound's high Fsp³ value of 0.916 [3] reflects maximal carbon saturation, a property correlated with improved clinical developability. The 5-hydroxy analog, in contrast, introduces a hydrogen-bond donor at the 5-position (logP substantially lower) and lacks the lipophilic shielding and steric constraints that the cyclohexyl group provides for receptor binding pocket complementarity [4].

Conformational restraint Fsp3 Rigidification Hydroxy pipecolic acid

Best Research and Industrial Application Scenarios for (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride


Enantioselective Synthesis of MC4R Antagonist Leads

The defined (2S,5R) stereochemistry of this compound [1] makes it the appropriate chiral starting material for constructing cyclohexylpiperidine-based MC4R antagonists via amide coupling at the 2-carboxylic acid position. The cyclohexylpiperidine scaffold has yielded MC4R antagonists with Ki values as low as 4.2 nM and >260-fold selectivity over MC3R [2]. Using the single enantiomer rather than the racemate ensures that the stereochemical integrity of the final antagonist is preserved from the first synthetic step, avoiding diastereomeric mixtures that would require chiral chromatographic separation of late-stage intermediates.

Fragment-Based Drug Discovery Requiring sp³-Rich, Low-logP Building Blocks

With Fsp³ = 0.916, logP = −0.16, MW = 247.76, and TPSA = 49.3 Ų [1][3], this compound satisfies multiple fragment-like criteria (MW < 300, logP < 3, TPSA < 60 Ų) while providing a rigid, three-dimensional scaffold. The hydrochloride salt ensures reliable aqueous solubility for fragment soaking or biochemical assay preparation, offering a practical advantage over the free base (CAS 2137516-47-1) which lacks this solubility enhancement [4]. This positions it as a suitable fragment for X-ray crystallography soaking experiments or SPR-based fragment screening campaigns where high sp³ character and low lipophilicity are prioritised.

Peptidomimetic Design Incorporating Conformationally Constrained Piperidine Cores

The 5-cyclohexyl substituent imposes conformational restriction on the piperidine ring that is absent in 5-hydroxy or unsubstituted pipecolic acid analogs [5]. This pre-organisation is valuable in peptidomimetic design, where rigidification of the cyclic amino acid scaffold can enhance target binding entropy. The (2S,5R) configuration is compatible with L-amino acid geometry at the 2-position while the 5-cyclohexyl group occupies a sterically demanding pocket. The positional specificity is critical: the 4-cyclohexyl isomer (CAS 2408962-71-8) projects the cyclohexyl group into a different spatial vector and exhibits a distinct logP (−0.24 vs. −0.16 [6]), which would alter binding-pose geometry and physicochemical profile in the final peptidomimetic.

NK Receptor Antagonist Intermediate Synthesis

Cyclohexylpiperidine derivatives have been claimed as key intermediates in patents targeting NK₁, NK₂, and NK₃ tachykinin receptors for asthma and inflammatory indications [7]. The (2S,5R)-configured 2-carboxylic acid serves as a functionalisable handle for introducing diverse amide or ester side chains. The defined stereochemistry of the target compound eliminates the need for chiral resolution after the coupling step, streamlining the synthetic route to enantiopure NK receptor ligands and reducing the cost and timeline associated with preparative chiral chromatography.

Quote Request

Request a Quote for (2S,5R)-5-Cyclohexylpiperidine-2-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.